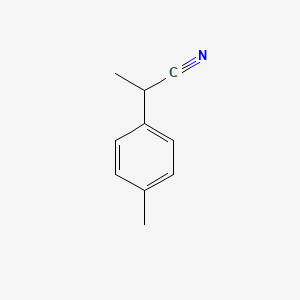
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds is available , but the specific molecular structure of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” is not found in the search results.Chemical Reactions Analysis
The chemical reactions involving similar compounds are available , but the specific chemical reactions of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available , but the specific physical and chemical properties of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.Applications De Recherche Scientifique
Anticancer Potential
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide and related compounds have been explored for their potential in cancer treatment. For instance, α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized via a one-pot three-component method, displayed notable antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and cervical carcinoma cells (Fang et al., 2016). Additionally, another study identified a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides with significant antilipidperoxidation activities and cerebral protective effects, suggesting potential in neuroprotective applications (Tatsuoka et al., 1992).
Sleep-Wake Modulation
In research on sleep-wake modulation, the blockade of orexin receptors, which are linked to wakefulness, was studied using a compound structurally related to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide. This research is significant for understanding sleep disorders and developing treatments (Dugovic et al., 2009).
Synthesis of Bioactive Compounds
Various studies have focused on the synthesis of bioactive compounds using tetrahydroisoquinolines. For example, the synthesis of 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones, which showed potential as anti-cancer agents, targets renal, leukemia, melanoma, and lung cancer cell lines (Lobe & Efange, 2020). Additionally, the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides represents an advancement in creating compounds for potential therapeutic use (Shi et al., 2013).
Cardiovascular Applications
Research has also delved into the cardiovascular domain, where 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines showed potential as bradycardic agents with inhibitory activity against I(f) currents, which are relevant in cardiac rhythm regulation (Kubota et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)21-16-10-9-15-11-12-20-19(23)17(15)13-16/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSOABSORLCBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
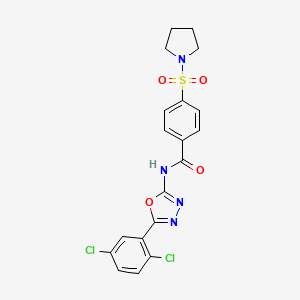
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)
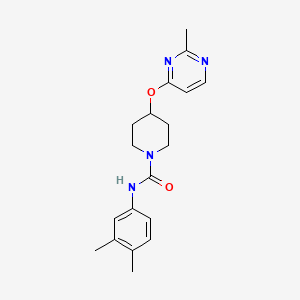
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)
![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)

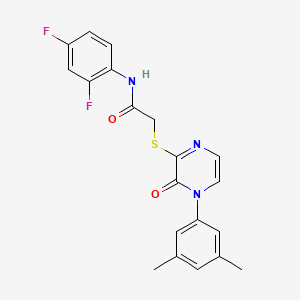
![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)
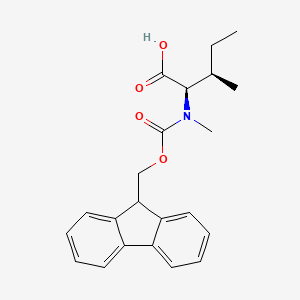
![3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862373.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2862376.png)
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid](/img/structure/B2862377.png)
